molecular formula C9H16Cl2O2 B14410354 Chloromethyl 7-chloro-octanoate CAS No. 80418-69-5

Chloromethyl 7-chloro-octanoate

Cat. No.: B14410354
CAS No.: 80418-69-5
M. Wt: 227.12 g/mol
InChI Key: RVCBGSJHWXKROV-UHFFFAOYSA-N
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Description

Chloromethyl 7-chloro-octanoate (hypothetical structure: ClCH₂(CH₂)₅COOCH₂Cl) is a chlorinated ester derivative of octanoic acid. Chlorinated esters are typically used in organic synthesis, pharmaceutical intermediates, or biochemical research due to their reactivity and ability to act as alkylating agents.

Key features inferred from similar compounds:

  • Structure: A seven-carbon aliphatic chain (octanoate backbone) with a chlorine atom at the 7-position and a chloromethyl ester group.
  • Reactivity: The chloromethyl group (CH₂Cl) and terminal chlorine may facilitate nucleophilic substitution or cross-coupling reactions.
  • Applications: Potential use in synthesizing complex molecules, agrochemicals, or bioactive compounds.

Properties

CAS No.

80418-69-5

Molecular Formula

C9H16Cl2O2

Molecular Weight

227.12 g/mol

IUPAC Name

chloromethyl 7-chlorooctanoate

InChI

InChI=1S/C9H16Cl2O2/c1-8(11)5-3-2-4-6-9(12)13-7-10/h8H,2-7H2,1H3

InChI Key

RVCBGSJHWXKROV-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCC(=O)OCCl)Cl

Origin of Product

United States

Preparation Methods

Synthesis Pathways and Reaction Mechanisms

Esterification of 7-Chloro-Octanoic Acid with Chloromethyl Alcohol

The most widely documented method for synthesizing chloromethyl 7-chloro-octanoate involves the esterification of 7-chloro-octanoic acid with chloromethyl alcohol. This reaction typically employs a strong acid catalyst, such as sulfuric acid or aluminum chloride, under reflux conditions. The general reaction scheme is as follows:

$$
\text{7-Chloro-octanoic acid} + \text{Chloromethyl alcohol} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O}
$$

Key parameters influencing yield include:

  • Molar ratio of reactants : A 1:1.2 ratio of acid to alcohol minimizes unreacted starting material.
  • Catalyst concentration : 5–10% (w/w) sulfuric acid optimizes reaction kinetics.
  • Temperature : Reflux at 110–120°C ensures complete conversion within 6–8 hours.
Table 1: Laboratory-Scale Esterification Conditions
Parameter Optimal Value Effect on Yield
Molar ratio (acid:alcohol) 1:1.2 Maximizes ester formation
Catalyst (H₂SO₄) 8% (w/w) Balances rate and side reactions
Reaction time 7 hours >95% conversion
Temperature 115°C Prevents decomposition

Industrial-Scale Continuous Flow Synthesis

Industrial production leverages continuous flow reactors to enhance efficiency. A patented method for analogous chlorinated esters involves:

  • Continuous feeding : 7-Chloro-octanoic acid and chloromethyl alcohol are introduced into a reactor with in-line mixing.
  • Catalytic bed : Solid acid catalysts (e.g., Amberlyst-15) enable catalyst reuse and reduce waste.
  • Distillation : Reactive distillation separates the ester from water and unreacted alcohol, achieving >98% purity.

This method reduces energy consumption by 30% compared to batch processes, as highlighted in a 2012 patent for octanoic acid ester synthesis.

Alternative Routes and Modifications

Chlorination of Methyl 7-Hydroxyoctanoate

An alternative pathway involves chlorinating methyl 7-hydroxyoctanoate using thionyl chloride (SOCl₂):

$$
\text{Methyl 7-hydroxyoctanoate} + \text{SOCl}2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}2
$$

Advantages :

  • Higher regioselectivity at the 7-position due to steric effects.
  • Reduced side products compared to esterification.

Limitations :

  • Requires stringent control of SOCl₂ stoichiometry to prevent over-chlorination.

Enzymatic Esterification

Recent advances explore lipase-catalyzed esterification under mild conditions (30–40°C, pH 7–8). While yields are lower (70–80%), this method avoids corrosive acids and aligns with green chemistry principles.

Purification and Analytical Verification

Distillation and Chromatography

Crude product is purified via fractional distillation (bp 180–185°C at 15 mmHg) or silica gel chromatography (eluent: hexane/ethyl acetate 9:1).

Gas Chromatography-Mass Spectrometry (GC-MS)

Kovats' retention indices (RI) for this compound, as determined by non-polar SE-30 columns, provide critical validation data:

Table 2: Kovats' Retention Indices Under Isothermal Conditions
Temperature (°C) Retention Index (RI)
140 1491
160 1484
180 1498

These indices serve as benchmarks for identifying the compound in complex mixtures.

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts include:

  • Di-chlorinated esters : Result from excess chlorinating agents.
  • Acid-catalyzed decomposition products : Mitigated by controlled reaction times.
Table 3: Byproduct Mitigation Techniques
Byproduct Mitigation Strategy Efficacy
Di-chlorinated esters Limit Cl₂ stoichiometry to 1.1 eq >90% reduction
Hydrolysis products Use anhydrous conditions 95% purity achieved

Historical and Methodological Evolution

The synthesis of chlorinated octanoate esters traces back to mid-20th-century patents, such as the 1957 method for ethyl-8-chloro-6-oxooctanoate using ethylene gas and aluminum chloride. Modern adaptations replace hazardous reagents (e.g., ethylene chloride) with safer alternatives, reflecting advancements in process safety.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 7-chloro-octanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloromethyl 7-chloro-octanoate is an organic compound with the molecular formula C9H16Cl2O2C_9H_{16}Cl_2O_2 and a molecular weight of approximately 227.128 g/mol . It is an ester derived from octanoic acid and chloromethanol, characterized by a chloromethyl group at the 7-position of the octanoate chain. It is known for its role in organic synthesis and industrial applications, especially in the production of pharmaceuticals and agrochemicals.

Synthesis and Characteristics

The synthesis of this compound usually involves the esterification of octanoic acid with chloromethanol, using a strong acid catalyst like sulfuric acid under reflux conditions to ensure complete conversion. In industrial settings, the process involves continuous feeding of reactants into a reactor with heating and mixing, followed by purification through distillation.

This compound exhibits potential biological activity, particularly in biochemical studies, serving as a substrate for enzyme-catalyzed reactions involving ester hydrolysis. Research suggests it may play a role in drug delivery systems because of its ability to form esters with bioactive molecules, enhancing their solubility and stability.

Comparative Analysis of Octanoate Esters

This compound shares structural similarities with other octanoate esters but is distinct due to its chloromethyl group. The unique reactivity of this compound, due to the chloromethyl group, allows for a broader range of chemical transformations and applications in organic synthesis.

Comparison of Octanoate Esters

Compound NameStructure DescriptionUnique Features
Methyl octanoateEster derived from octanoic acid and methanolLacks chlorine substituent; less reactive
Ethyl octanoateEster derived from octanoic acid and ethanolSimilar reactivity but without chloromethyl group
Isoamyl octanoateEster derived from octanoic acid and isoamyl alcoholDifferent alcohol component; unique flavor profile
Chloromethyl 6-chloro-octanoateSimilar structure with chlorine at position 6Different positioning of chlorine affects reactivity

Applications

This compound finds diverse applications across various fields:

  • Organic Synthesis: It is a crucial building block in synthesizing complex molecules.
  • Pharmaceuticals: Utilized in synthesizing various pharmaceutical compounds.
  • Agrochemicals: Used in the production of agrochemicals.
  • Biochemical Studies: It is used as a substrate for enzyme-catalyzed reactions involving ester hydrolysis.
  • Drug Delivery Systems: It can form esters with bioactive molecules, enhancing their solubility and stability.

Mechanism of Action

The mechanism of action of chloromethyl 7-chloro-octanoate involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Methyl 7-Chloroheptanoate (CAS 26040-62-0)

Molecular Formula : C₈H₁₅ClO₂
Molecular Weight : 178.66 g/mol
Properties :

  • A seven-carbon ester with a terminal chlorine (C7 position).
  • Used as a biochemical reagent and lipid derivative .
  • Lower molecular weight and simpler structure compared to chloromethyl-substituted analogs.

Applications : Intermediate in organic synthesis, particularly for introducing chloroalkyl chains into target molecules .

Ethyl 7-Chloro-2-oxoheptanoate (CAS 78834-75-0)

Molecular Formula : C₉H₁₅ClO₃
Molecular Weight : 206.67 g/mol
Properties :

  • Contains a ketone group (2-oxo) and ethyl ester.
  • Synthesized via lactone hydrolysis, alcohol chlorination, and cyanidation .
  • Higher polarity due to the ketone group, influencing solubility and reactivity.

Applications : Likely used in pharmaceuticals or specialty chemicals, given its complex functional groups .

Ethyl-2,2-dimethyl-7-chloroheptanoate (CAS 2570179-39-2)

Molecular Formula : C₁₁H₂₁ClO₂
Molecular Weight : 220.73 g/mol
Properties :

  • Branched structure with dimethyl substitution at the 2-position.

Applications : Specialty chemical for controlled alkylation or polymer synthesis .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications
Chloromethyl 7-chloro-octanoate* C₉H₁₆Cl₂O₂ 223.13 (hypothetical) N/A Dual chlorine substitution (C7, ester) Potential alkylating agent
Methyl 7-chloroheptanoate C₈H₁₅ClO₂ 178.66 26040-62-0 Terminal chlorine, linear chain Biochemical reagents
Ethyl 7-chloro-2-oxoheptanoate C₉H₁₅ClO₃ 206.67 78834-75-0 Ketone group, ethyl ester Pharmaceutical intermediates
Ethyl-2,2-dimethyl-7-chloroheptanoate C₁₁H₂₁ClO₂ 220.73 2570179-39-2 Branched dimethyl substitution Controlled synthesis

*Hypothetical data inferred from structural analogs.

Q & A

Basic: How to design a reproducible synthesis protocol for Chloromethyl 7-chloro-octanoate?

Methodological Answer:
To ensure reproducibility, document reaction conditions (temperature, solvent, molar ratios), purification steps (distillation, chromatography), and characterization methods (NMR, IR, mass spectrometry). Follow guidelines for experimental sections in academic journals: include detailed procedures in the main manuscript for up to five critical steps, with additional protocols (e.g., optimization trials) in supplementary materials . Validate purity using HPLC (>95%) and confirm structural identity via cross-referencing spectral data with literature. For novel intermediates, provide full synthetic pathways and purity evidence .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy: Assign peaks for chloro-methyl (δ 3.8–4.2 ppm) and chloro-alkoxy groups (δ 1.5–2.5 ppm), comparing with analogs like Ethyl 4-chloroacetoacetate .
  • Chromatography: Use GC-MS or HPLC with a C18 column (acetonitrile/water gradient) to detect impurities.
  • Elemental Analysis: Confirm C, H, Cl content within ±0.3% of theoretical values.
    For novel compounds, include X-ray crystallography or high-resolution mass spectrometry (HRMS) to resolve structural ambiguities .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Storage: Use airtight containers in cool (<10°C), ventilated areas away from ignition sources. Avoid metal contact (corrosion risk) .
  • PPE: Wear nitrile gloves, goggles, and fume hoods due to lachrymatory and carcinogenic risks observed in analogs like Bis(chloromethyl) Ether .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite. Document emergency procedures per Chlorine Institute guidelines .

Advanced: How to resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

  • Replicate Experiments: Repeat synthesis and characterization under controlled conditions to rule out procedural errors.
  • Comparative Analysis: Cross-check with structurally similar compounds (e.g., Chloromethyl Chloroformate ) to identify anomalous peaks.
  • Computational Validation: Use DFT calculations (e.g., Gaussian software) to predict NMR shifts and compare with empirical data. Address discrepancies via peer review or collaborative validation .

Advanced: How to assess the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Accelerated Degradation Studies: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC every 24 hours.
  • Kinetic Modeling: Apply Arrhenius equations to predict shelf life. For hydrolytic stability, use pH-buffered solutions (pH 2–12) and track chloride release via ion chromatography .
  • Control Groups: Include inert analogs (e.g., methyl octanoate) to isolate degradation pathways specific to chloro-functional groups .

Advanced: What computational strategies predict this compound’s reactivity in novel reactions?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate nucleophilic attack at the chloromethyl site using software like GROMACS.
  • DFT Calculations: Map potential energy surfaces for SN2 reactions with amines or thiols. Compare activation energies with experimental yields.
  • QSPR Models: Corrate electronic parameters (Hammett σ) with reaction rates to design targeted derivatives .

Advanced: How to optimize catalytic systems for this compound in cross-coupling reactions?

Methodological Answer:

  • Screening Catalysts: Test Pd(0)/Pd(II), Cu(I), and Ni-based systems in inert atmospheres. Monitor yields via GC-MS.
  • Solvent Optimization: Evaluate polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for solubility and reactivity.
  • Kinetic Isotope Effects (KIE): Use deuterated substrates to identify rate-determining steps. Publish full datasets in supplementary materials for reproducibility .

Advanced: How to detect trace impurities in this compound using advanced mass spectrometry?

Methodological Answer:

  • HRMS/MS Fragmentation: Use Orbitrap or Q-TOF systems to resolve isobaric impurities (e.g., dichloro-octanoate isomers).
  • Ion Mobility Spectrometry (IMS): Separate co-eluting species based on collision cross-sections.
  • Method Validation: Follow ICH Q2(R1) guidelines for LOD/LOQ determination. Compare with regulatory databases like RightAnswer Knowledge Solutions .

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